

# cost effectiveness analysis icatibant versus ecallantide

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

Get Quote

## Cost-Effectiveness & Efficacy Profile

| Feature                                       | Icatibant                                     | Ecallantide                                                                        |
|-----------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------|
| Mechanism of Action                           | Bradykinin B2 receptor antagonist [1] [2] [3] | Plasma kallikrein inhibitor [4] [2] [3]                                            |
| Cost per Attack (Base Case)                   | \$14,806 [5]                                  | \$21,068 [5]                                                                       |
| Calculated Effectiveness (Utility per Attack) | 0.765 [5]                                     | 0.792 [5]                                                                          |
| Cost per QALY                                 | \$488,349 [5]                                 | \$689,773 [5]                                                                      |
| Redosing Rate                                 | 29% (range 7%-44%) [5]                        | 12% (range 6%-18%) [5]                                                             |
| Administration                                | Subcutaneous; Self-administered [5] [1] [2]   | Subcutaneous; <b>Must be administered by a healthcare professional</b> [5] [4] [2] |
| Median Time to Symptom Improvement            | 2.0 hours [2]                                 | Significant improvement at 4 hours vs. placebo [4] [2]                             |

## Experimental Data & Key Drivers

The comparative data primarily comes from cost-effectiveness models that synthesize outcomes from separate clinical trials and real-world parameters. Here are the methodologies and key findings from the pivotal studies for each drug.

### Icatibant Clinical Evidence

- **Pivotal Trial:** The **FAST-3 trial** was a randomized, double-blind, placebo-controlled Phase III study [2].
- **Primary Endpoint:** The median **time to 50% symptom improvement** was significantly faster with **icatibant** (2.0 hours) compared to placebo (19.8 hours) [2].
- **Redosing:** A large proportion of attacks (88-97%) resolve with a single 30 mg subcutaneous dose. The model uses a base redosing rate of 29%, though literature reports a wide range of up to 44% [5] [2].
- **Safety:** The most common adverse reaction is a transient, mild-to-moderate injection site reaction (e.g., pain, swelling, erythema), reported by the majority of patients (up to 90%) and typically resolving within hours [1] [2].

### Ecallantide Clinical Evidence

- **Pivotal Trials:** The **EDEMA3** and **EDEMA4** trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies [4] [2].
- **Primary Endpoint:** Patients treated with a 30 mg subcutaneous dose showed statistically significant improvement in symptoms at 4 hours compared to placebo, as measured by a composite Treatment Outcome Score [4] [2].
- **Redosing:** The model uses a base redosing rate of 12% [5].
- **Safety:** Ecallantide carries a **black box warning** for the risk of anaphylaxis, with an incidence of approximately 5% in clinical trials. Consequently, it must be administered by a healthcare professional in a setting equipped to manage this risk [4] [2].

## Critical Factors in Cost-Effectiveness

The higher cost-effectiveness of **icatibant** over ecallantide is driven by several interconnected factors beyond the drug's price tag, as identified in decision-tree models [5] [6]:

- **Redosing Rate:** This is a primary driver of cost variability. **Icatibant**'s higher modeled redosing rate (29%) compared to ecallantide (12%) increases its per-attack drug cost [5] [6].
- **Administration Setting:** This is likely the most significant differentiator. Ecallantide's requirement for administration by a healthcare professional incurs substantial additional costs (e.g., clinic visits, emergency department fees) that are baked into the model. In contrast, **icaticbant**'s suitability for self-administration avoids these costs and is more convenient for patients [5].
- **Hospitalization Risk:** The models incorporate a lower risk of hospitalization when treatment is self-administered (3.6%) versus administered by a healthcare provider (22.8%). Since **icaticbant** is typically self-administered, it benefits from this lower associated cost and risk [5].

## Mechanism of Action Workflow

The following diagram illustrates the distinct molecular targets of **icaticbant** and ecallantide within the kallikrein-kinin pathway, which is dysregulated in HAE.



[Click to download full resolution via product page](#)

In summary, for researchers and drug development professionals:

- **Icatibant** demonstrates a more favorable **cost-effectiveness profile** in modeled analyses, largely due to its ability to be self-administered, which avoids high healthcare facility costs despite its potentially higher redosing rate.
- **Ecallantide** shows strong efficacy but is hampered by its **black box warning and mandatory HCP administration**, which significantly increases the total cost per attack and reduces its cost-effectiveness in models.

- The choice in practice may involve trade-offs between economic modeling, specific patient needs, and clinical judgment regarding administration and safety.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. An evidence-based review of the potential role of icatibant ... [pmc.ncbi.nlm.nih.gov]
2. Therapeutic Advances in Hereditary Angioedema: A Focus ... [link.springer.com]
3. Kallikrein Inhibition and Bradykinin Receptor Antagonism [sciencedirect.com]
4. Management of acute attacks of hereditary angioedema: role of ecallant [dovepress.com]
5. Modeling Cost - Effectiveness of On-Demand Treatment for Hereditary... [pmc.ncbi.nlm.nih.gov]
6. Cost-effectiveness model for on-demand treatment of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [cost effectiveness analysis icatibant versus ecallantide].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1768161#cost-effectiveness-analysis-icatibant-versus-ecallantide>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)